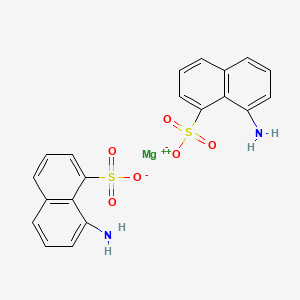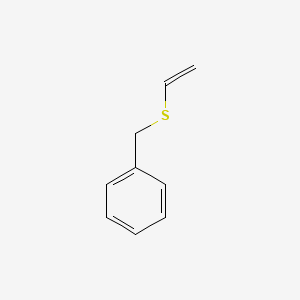
Benzene, ((ethenylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le benzène, ((éthénylthio)méthyl)-, peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du chlorure de benzyle avec l’éthylthiolate de sodium en présence d’un solvant approprié. La réaction se déroule généralement dans des conditions douces, donnant le produit souhaité avec une bonne efficacité.
Méthodes de production industrielle
Dans un contexte industriel, la production de benzène, ((éthénylthio)méthyl)-, peut être obtenue par réaction catalytique du chlorure de benzyle avec l’éthylthiolate de sodium. Le procédé est optimisé pour garantir un rendement et une pureté élevés du produit final. Les conditions de réaction, telles que la température, la pression et la concentration du catalyseur, sont soigneusement contrôlées pour maximiser l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le benzène, ((éthénylthio)méthyl)-, subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe vinylthio en groupe éthylthio.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur le cycle benzénique, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs électrophiles comme le brome (Br2) et l’acide nitrique (HNO3) sont couramment utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés éthylthio.
Substitution : Divers dérivés benzéniques substitués selon l’électrophile utilisé.
Applications De Recherche Scientifique
Le benzène, ((éthénylthio)méthyl)-, a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer son potentiel comme intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du benzène, ((éthénylthio)méthyl)-, implique son interaction avec diverses cibles moléculaires. Le groupe vinylthio peut participer à des réactions nucléophiles et électrophiles, influençant la réactivité et les interactions du composé. Le cycle benzénique fournit un squelette aromatique stable, permettant la réalisation de diverses réactions de substitution.
Comparaison Avec Des Composés Similaires
Composés similaires
- Phénylthioéthène
- Phénylthioéthylène
- Sulfure de phényle et de vinyle
- Phénylvinylthioéther
Unicité
Le benzène, ((éthénylthio)méthyl)-, est unique en raison de la présence du groupe vinylthio, qui confère des propriétés chimiques et une réactivité distinctes par rapport à d’autres dérivés benzéniques. Cette unicité le rend précieux dans diverses applications, en particulier en chimie de synthèse et en science des matériaux.
Propriétés
Numéro CAS |
1822-76-0 |
|---|---|
Formule moléculaire |
C9H10S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
ethenylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
Clé InChI |
RYZCGQUXJPHSSF-UHFFFAOYSA-N |
SMILES canonique |
C=CSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


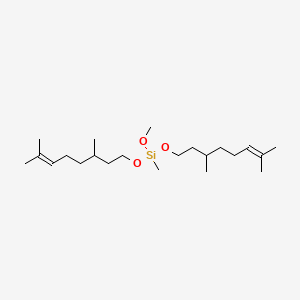
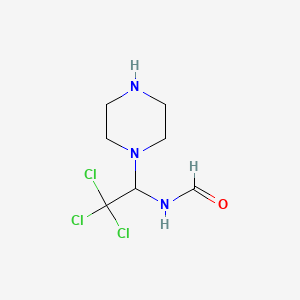
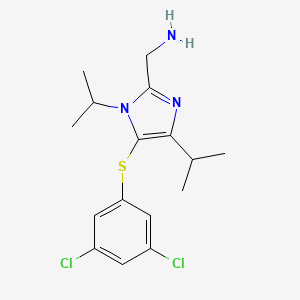
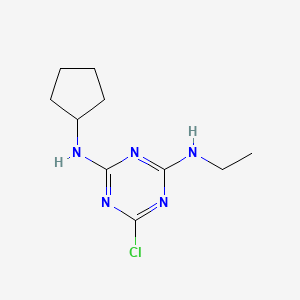

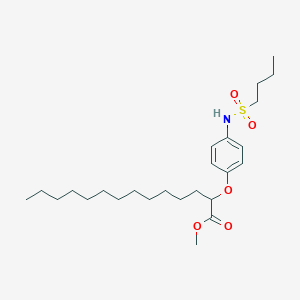
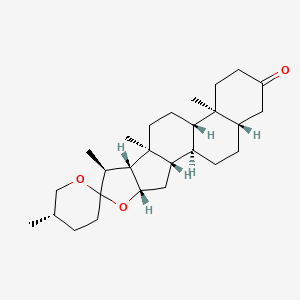
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
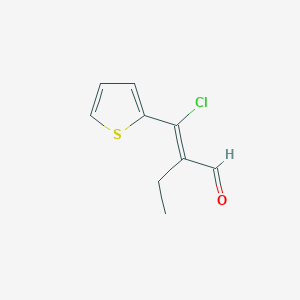
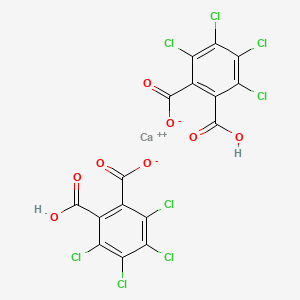
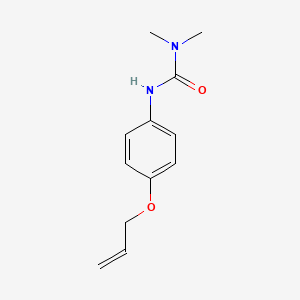
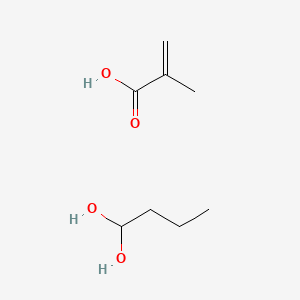
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
